![molecular formula C10H12O B3022680 7-Methyl-indan-1-ol CAS No. 74384-55-7](/img/structure/B3022680.png)
7-Methyl-indan-1-ol
Overview
Description
7-Methyl-indan-1-ol, also known as 1-indanol, belongs to the class of organic compounds known as indanes . Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring . It is an aromatic alcohol and a secondary alcohol .
Synthesis Analysis
The synthesis of indan-1-ol involves the use of plant enzyme systems to reduce the carbonyl group of indan-1-one, as well as to oxidize the hydroxyl group of racemic indan-1-ol . Locally available fruit and vegetables were selected for stereoselective biotransformation . During the reduction, mainly alcohol of the S - (+)-configuration with a high enantiomeric excess (ee = 99%) was obtained .Molecular Structure Analysis
The molecular formula of 7-Methyl-indan-1-ol is C10H12O . The InChI code is 1S/C10H12O/c1-7-3-2-4-8-5-6-9 (11)10 (7)8/h2-4,9,11H,5-6H2,1H3 .Chemical Reactions Analysis
The plant enzyme system can reduce the carbonyl group of indan-1-one, as well as oxidize the hydroxyl group of racemic indan-1-ol . During the reduction, mainly alcohol of the S - (+)-configuration with a high enantiomeric excess (ee = 99%) was obtained . The opposite enantiomer was obtained in bioreduction with the apple and parsley . Racemic indan-1-ol was oxidized by all catalysts .Physical And Chemical Properties Analysis
7-Methyl-indan-1-ol has a molecular weight of 148.2 . It is a white to yellow solid and has a storage temperature of 2-8°C .Scientific Research Applications
Pharmaceutical Research
a. Antimicrobial Properties:- Studies have investigated its efficacy against oral pathogens, including Fusobacterium nucleatum, implicated in periodontitis .
- 7-Methyl-indan-1-ol serves as a chiral building block. Its derivative, (1S,2R)-1-amino-2-indanol, plays a crucial role in the synthesis of Indinavir (Crixivan®), an HIV protease inhibitor .
Chemical Intermediates
7-Methyl-indan-1-ol acts as an intermediate in the synthesis of various compounds. For instance:
- Indatraline : An analog of indanol used in treating cocaine addiction .
- Other Chiral Auxiliaries : Researchers employ it to prepare chiral auxiliaries for asymmetric synthesis .
Biocatalysis and Biotransformation
- Carrot callus cultures (Daucus carota L.) have been used for enantioselective transformations of indan-1-ol. The enzymatic system reduces indan-1-one to form the S-enantiomer of indan-1-ol with high enantiomeric excess and satisfactory yield .
Gas Chromatography
7-Methyl-indan-1-ol has been studied using gas chromatography, providing valuable data on its ion energetics and mass spectrum .
Potential Environmental Applications
While not extensively explored, its unique structure and properties may find applications in environmental science, such as in sensors or adsorption studies.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLMCWIDKZMYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCC2=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74384-55-7 | |
Record name | 7-methyl-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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